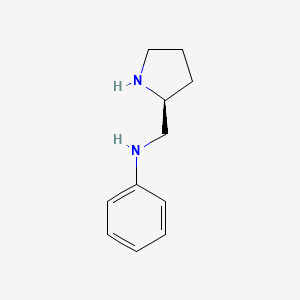

(S)-(+)-2-(Anilinomethyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[[(2S)-pyrrolidin-2-yl]methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-5-10(6-3-1)13-9-11-7-4-8-12-11/h1-3,5-6,11-13H,4,7-9H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHWKJRTMPIHRA-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CNC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)CNC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426197 | |

| Record name | (S)-(+)-2-(Anilinomethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64030-44-0 | |

| Record name | (2S)-N-Phenyl-2-pyrrolidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64030-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(+)-2-(Anilinomethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-2-(Anilinomethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-(+)-2-(Anilinomethyl)pyrrolidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-2-(Anilinomethyl)pyrrolidine is a chiral diamine that has garnered significant attention as a versatile building block and ligand in asymmetric synthesis and pharmaceutical development. Its rigid pyrrolidine backbone and the presence of two distinct nitrogen atoms confer unique stereochemical control in a variety of chemical transformations. This technical guide provides an in-depth overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and its application as a catalyst in asymmetric reactions. Detailed experimental protocols and mechanistic insights are provided to support researchers in its practical application.

Core Properties

This compound, also known as (S)-(+)-N-(2-Pyrrolidinomethyl)aniline, is a colorless to yellow or green clear liquid at room temperature.[1] Its core structure features a pyrrolidine ring, a stereogenic center at the 2-position, and an anilinomethyl substituent. This unique arrangement of a secondary amine within the pyrrolidine ring and a secondary aniline-type amine makes it a valuable chiral auxiliary and ligand.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₆N₂ | [1][2] |

| Molecular Weight | 176.26 g/mol | [1][2] |

| CAS Number | 64030-44-0 | [1][2] |

| Appearance | Colorless, yellow or green clear liquid | [1] |

| Melting Point | 19 °C (lit.) | [1] |

| Boiling Point | 126 °C / 1 mmHg (lit.) | [1] |

| Density | 1.05 g/mL | [1] |

| Refractive Index (n20/D) | 1.57 | [1] |

| Optical Rotation ([α]20/D) | +16 to +20° (c = 1 in ethanol) | [1] |

| Purity | ≥ 98% (Assay by titration) | [1] |

| Storage Conditions | Store at room temperature | [1] |

Basicity

-

Pyrrolidine Nitrogen: The nitrogen in the pyrrolidine ring is a saturated secondary amine. Generally, the pKa of the conjugate acid of pyrrolidine is around 11.3. Substituents on the pyrrolidine ring can influence its basicity.

-

Aniline Nitrogen: The aniline nitrogen is significantly less basic than the pyrrolidine nitrogen. This is due to the delocalization of the nitrogen lone pair into the aromatic ring, which reduces its availability for protonation.

Therefore, the pyrrolidine nitrogen is the more basic center and is the primary site of protonation.

Synthesis

This compound is commonly synthesized from the readily available chiral starting material, (S)-proline, in a multi-step process.[3] A representative synthetic workflow is outlined below.

Experimental Protocol: Synthesis from (S)-Proline

The following is a representative experimental protocol for the synthesis of this compound.

Step 1: N-Boc protection of (S)-Proline

-

To a solution of (S)-proline in a suitable solvent (e.g., a mixture of dioxane and water), add sodium hydroxide.

-

Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O).

-

Stir the reaction mixture at room temperature overnight.

-

Acidify the mixture and extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure to obtain N-Boc-(S)-proline.

Step 2: Reduction of N-Boc-(S)-proline to N-Boc-(S)-prolinol

-

Dissolve N-Boc-(S)-proline in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to 0 °C and slowly add a reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF).

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction carefully with methanol, followed by an aqueous workup.

-

Extract the product, dry the organic layer, and purify by column chromatography to yield N-Boc-(S)-prolinol.

Step 3: Tosylation of N-Boc-(S)-prolinol

-

Dissolve N-Boc-(S)-prolinol in dichloromethane (DCM) and cool to 0 °C.

-

Add triethylamine followed by p-toluenesulfonyl chloride (TsCl).

-

Stir the mixture at 0 °C for a few hours and then at room temperature overnight.

-

Perform an aqueous workup, extract the product, dry the organic layer, and purify to obtain N-Boc-(S)-2-(tosyloxymethyl)pyrrolidine.

Step 4: Nucleophilic Substitution with Aniline

-

To a solution of N-Boc-(S)-2-(tosyloxymethyl)pyrrolidine in a suitable solvent like acetonitrile, add aniline and a base such as potassium carbonate.

-

Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, filter, and concentrate the filtrate.

-

Purify the crude product by column chromatography to yield N-Boc-(S)-2-(anilinomethyl)pyrrolidine.

Step 5: Deprotection to this compound

-

Dissolve N-Boc-(S)-2-(anilinomethyl)pyrrolidine in a suitable solvent such as dichloromethane.

-

Add a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature for a few hours.

-

Remove the solvent and excess acid under reduced pressure.

-

Neutralize the residue with a basic aqueous solution and extract the final product.

-

Dry the organic layer and concentrate to obtain this compound.

Applications in Asymmetric Catalysis

This compound is a highly effective chiral ligand and auxiliary in a range of asymmetric transformations, most notably in the reduction of prochiral ketones and in Michael additions.

Asymmetric Reduction of Prochiral Ketones

In combination with borane (BH₃), this compound forms a chiral catalyst that can enantioselectively reduce prochiral ketones to their corresponding chiral secondary alcohols with high yields and enantiomeric excesses.

Mechanism of Stereoselectivity

The stereoselectivity of the reduction is attributed to the formation of a rigid chiral oxazaborolidine-like intermediate. The diamine coordinates to the borane, creating a sterically defined environment. The ketone then coordinates to the boron atom in a way that minimizes steric hindrance between the substituents on the ketone and the chiral ligand. This preferential coordination directs the hydride transfer from the borane to one face of the carbonyl group, leading to the formation of one enantiomer of the alcohol in excess.

Experimental Protocol: Asymmetric Reduction of Acetophenone

The following protocol is a representative example of the asymmetric reduction of acetophenone.

-

In a flame-dried flask under an inert atmosphere, dissolve this compound (0.1 eq.) in anhydrous THF.

-

Cool the solution to 0 °C and slowly add borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF, 1.1 eq.).

-

Stir the mixture at this temperature for 30 minutes to allow for the formation of the catalyst complex.

-

Add a solution of acetophenone (1.0 eq.) in anhydrous THF dropwise to the catalyst mixture.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench it by the slow addition of methanol.

-

Remove the solvent under reduced pressure and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the resulting chiral 1-phenylethanol by column chromatography.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Asymmetric Michael Addition

Derivatives of this compound are also employed as organocatalysts in asymmetric Michael additions. These reactions are fundamental for carbon-carbon bond formation. The pyrrolidine moiety can form an enamine with a donor molecule (e.g., a ketone), which then adds to a Michael acceptor (e.g., a nitroolefin) in a stereocontrolled manner.

Applications in Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. This compound and its derivatives serve as valuable building blocks for the synthesis of novel therapeutic agents, particularly for neurological disorders. While specific signaling pathways for the title compound are not extensively documented, the rationale for its use stems from the prevalence of the pyrrolidine motif in compounds targeting the central nervous system.

For instance, pyrrolidine derivatives have been investigated as modulators of various neurotransmitter receptors, including glutamate and nicotinic acetylcholine receptors. The chiral nature of this compound allows for the synthesis of enantiomerically pure drug candidates, which is crucial for achieving target specificity and reducing off-target effects. Its use in neuroscience research is focused on exploring potential effects on neurotransmitter systems, which could lead to treatments for various mental health conditions.[1]

Conclusion

This compound is a chiral diamine with a well-established role in asymmetric synthesis. Its straightforward preparation from (S)-proline and its effectiveness as a ligand in catalytic asymmetric reductions and as a precursor for organocatalysts in Michael additions make it a valuable tool for synthetic chemists. Its application as a chiral building block in drug discovery, particularly in the area of neuroscience, highlights its potential for the development of novel therapeutics. This guide provides a foundational understanding of its properties and applications, aiming to facilitate its use in research and development.

References

An In-depth Technical Guide to the Chiral Auxiliary: (S)-(+)-2-(Anilinomethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-2-(Anilinomethyl)pyrrolidine is a prominent chiral auxiliary derived from the naturally occurring amino acid (S)-proline. Its rigid pyrrolidine framework and the presence of two distinct nitrogen atoms make it a highly effective molecule for inducing stereoselectivity in a variety of asymmetric chemical transformations. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on detailed experimental protocols and mechanistic insights relevant to researchers in organic synthesis and drug development.

Physicochemical Properties

This compound is a colorless to yellow or green clear liquid under standard conditions. A summary of its key physicochemical properties is presented below.

| Property | Value |

| Molecular Formula | C₁₁H₁₆N₂ |

| Molecular Weight | 176.26 g/mol |

| CAS Number | 64030-44-0 |

| Appearance | Colorless, yellow or green clear liquid |

| Melting Point | 19 °C (lit.) |

| Boiling Point | 126 °C / 1 mmHg (lit.) |

| Density | 1.05 g/mL |

| Refractive Index (n20D) | 1.57 |

| Optical Rotation [α]²⁰/D | +16 to +20° (c = 1 in ethanol) |

Synthesis of this compound

The most common and efficient synthesis of this compound commences from the readily available and inexpensive chiral pool starting material, (S)-proline. The synthesis is a modified four-step procedure with a reported overall yield of 56%.[1]

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis from (S)-Proline

Step 1: Esterification of (S)-Proline

-

To a suspension of (S)-proline in methanol, slowly add thionyl chloride at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain (S)-proline methyl ester hydrochloride.

-

Neutralize with a suitable base (e.g., triethylamine) and extract with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (S)-proline methyl ester.

Step 2: N-Benzoylation

-

Dissolve (S)-proline methyl ester in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.

-

Add a base (e.g., triethylamine or pyridine) followed by the dropwise addition of benzoyl chloride.

-

Stir the reaction mixture at room temperature until completion.

-

Wash the reaction mixture with water and brine, then dry the organic layer and concentrate to obtain N-benzoyl-(S)-proline methyl ester.

Step 3 & 4: Reduction

-

In a flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) in a dry ether solvent (e.g., THF or diethyl ether).

-

Slowly add a solution of N-benzoyl-(S)-proline methyl ester in the same solvent to the LiAlH₄ suspension at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete.

-

Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water and an aqueous sodium hydroxide solution.

-

Filter the resulting aluminum salts and wash thoroughly with an organic solvent.

-

Dry the combined organic filtrates and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation under reduced pressure to afford pure this compound.

Applications in Asymmetric Synthesis

This compound is a versatile chiral auxiliary employed in a range of asymmetric transformations to synthesize enantiomerically enriched molecules. Its efficacy stems from its ability to form rigid, chelated intermediates that effectively shield one face of the reactive center, directing the approach of the incoming reagent.

Asymmetric Reduction of Prochiral Ketones

One of the key applications of this chiral auxiliary is in the asymmetric reduction of prochiral ketones to chiral secondary alcohols. This is typically achieved by forming a chiral hydride reagent in situ with a reducing agent like lithium aluminum hydride (LiAlH₄).

Quantitative Data: Asymmetric Reduction of Ketones

| Ketone | Chiral Alcohol | Yield (%) | Optical Purity (% ee) |

| Acetophenone | (S)-1-Phenylethanol | 93 | 92 |

| Propiophenone | (S)-1-Phenyl-1-propanol | - | 85 |

| Isobutyrophenone | (S)-1-Phenyl-2-methyl-1-propanol | - | 68 |

Data sourced from studies on asymmetric reductions using chiral hydride reagents prepared from LiAlH₄ and (S)-2-(N-substituted aminomethyl)pyrrolidines.[1]

Experimental Protocol: Asymmetric Reduction of Acetophenone

-

In a flame-dried flask under an inert atmosphere, dissolve this compound in dry THF.

-

To this solution, add a solution of lithium aluminum hydride in THF dropwise at 0 °C.

-

Stir the mixture at room temperature for 1 hour to form the chiral hydride reagent.

-

Cool the reaction mixture to -78 °C and add a solution of acetophenone in dry THF dropwise.

-

Stir the reaction at -78 °C for the specified time (typically 2-4 hours).

-

Quench the reaction by the slow addition of water, followed by an aqueous solution of sodium hydroxide.

-

Allow the mixture to warm to room temperature and filter the solid aluminum salts.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield (S)-1-phenylethanol.

Asymmetric Synthesis of α-Hydroxy Aldehydes

This chiral auxiliary is also instrumental in the asymmetric synthesis of α-hydroxy aldehydes, which are valuable building blocks in organic synthesis. The strategy involves the formation of a chiral aminal from the auxiliary and a glyoxal, followed by a diastereoselective addition of a Grignard reagent.

Quantitative Data: Asymmetric Synthesis of α-Hydroxy Aldehydes

| Glyoxal | Grignard Reagent | α-Hydroxy Aldehyde | Optical Yield (%) |

| Phenylglyoxal | Methylmagnesium bromide | (R)-2-Hydroxy-2-phenylpropanal | 95 |

| Phenylglyoxal | Ethylmagnesium bromide | (R)-2-Hydroxy-2-phenylbutanal | 94 |

Data from the asymmetric synthesis of α-hydroxy aldehydes using (S)-2-(anilinomethyl)pyrrolidine.[1][2]

Experimental Protocol: Asymmetric Synthesis of (R)-2-Hydroxy-2-phenylpropanal

-

React this compound with phenylglyoxal to form the corresponding keto aminal.

-

Treat the keto aminal with methylmagnesium bromide in an ethereal solvent at low temperature (-78 °C).

-

After the reaction is complete, hydrolyze the resulting hydroxy aminal with an aqueous acid (e.g., dilute HCl) to release the α-hydroxy aldehyde.

-

Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

Asymmetric Michael Addition

This compound and its derivatives can act as organocatalysts in asymmetric Michael additions, facilitating the formation of carbon-carbon bonds with high stereocontrol. The pyrrolidine nitrogen forms an enamine intermediate with the donor molecule, while the anilino group can participate in directing the stereochemistry.

Mechanism of Asymmetric Michael Addition

Caption: Mechanism of organocatalytic asymmetric Michael addition.

Role in Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Chiral auxiliaries like this compound are crucial for the stereoselective synthesis of complex drug molecules, where a specific enantiomer is often responsible for the desired therapeutic effect while the other may be inactive or even harmful. The ability to control stereochemistry is paramount in the development of safe and effective pharmaceuticals. This chiral auxiliary and its derivatives serve as key building blocks in the synthesis of various therapeutic agents, including those targeting neurological disorders.

Conclusion

This compound is a highly valuable and versatile chiral auxiliary in modern asymmetric synthesis. Its straightforward preparation from (S)-proline, coupled with its demonstrated efficacy in a variety of stereoselective transformations, makes it an indispensable tool for chemists in both academic and industrial research. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its application in the synthesis of complex, enantiomerically pure molecules for a wide range of scientific endeavors, particularly in the field of drug discovery and development.

References

(S)-(+)-2-(Anilinomethyl)pyrrolidine: A Chiral Diamine Ligand for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-(+)-2-(Anilinomethyl)pyrrolidine is a versatile chiral diamine ligand derived from the naturally occurring amino acid (S)-proline. Its rigid pyrrolidine backbone and strategically positioned amino groups make it an effective ligand in a variety of stereoselective transformations, playing a crucial role in the synthesis of chiral molecules for pharmaceutical and research applications. This guide provides a comprehensive overview of its synthesis, applications in asymmetric catalysis, and detailed experimental protocols.

Core Properties and Synthesis

This compound is a colorless to pale yellow liquid that is soluble in most organic solvents. Its chirality stems from the (S)-configuration at the 2-position of the pyrrolidine ring, which is instrumental in inducing asymmetry in chemical reactions.

The synthesis of this compound is typically achieved through a four-step sequence starting from readily available and inexpensive (S)-proline, with an overall yield of approximately 56%.[1]

Synthetic Workflow

References

An In-depth Technical Guide to (S)-(+)-2-(Anilinomethyl)pyrrolidine: Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-2-(Anilinomethyl)pyrrolidine is a chiral diamine that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its rigid pyrrolidine backbone and stereodefined chiral center make it a valuable chiral auxiliary and ligand for asymmetric transformations. Furthermore, its structural motif is found in various biologically active compounds, highlighting its potential as a scaffold in drug discovery. This technical guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and spectroscopic properties of this compound. Detailed experimental protocols for its synthesis and its application in asymmetric synthesis are presented, alongside a discussion of its relevance in drug development, particularly in the context of CXCR4 antagonism.

Structure and Stereochemistry

This compound possesses a well-defined three-dimensional structure crucial to its function in asymmetric synthesis. The molecule consists of a pyrrolidine ring with an anilinomethyl substituent at the 2-position. The stereochemistry at the chiral center (C2) is designated as (S), and the "(+)" indicates its dextrorotatory optical activity.

Molecular Structure:

The pyrrolidine ring can adopt various envelope and twisted conformations, but the bulky anilinomethyl group influences the conformational equilibrium. This defined spatial arrangement is key to inducing stereoselectivity in reactions where it is employed as a chiral ligand or auxiliary.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided below.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 64030-44-0 | N/A |

| Molecular Formula | C₁₁H₁₆N₂ | N/A |

| Molecular Weight | 176.26 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid | N/A |

| Melting Point | 19 °C | N/A |

| Boiling Point | 126 °C at 1 mmHg | N/A |

| Density | 1.05 g/mL | N/A |

| Optical Rotation | [α]²⁰/D +16° to +20° (c=1 in ethanol) | N/A |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

2.2.1. ¹H NMR Spectroscopy

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (C₆H₅) | 6.6 - 7.2 | Multiplet |

| Pyrrolidine N-H | Variable (broad) | Singlet |

| Aniline N-H | Variable (broad) | Singlet |

| Pyrrolidine C2-H | ~3.5 | Multiplet |

| Anilinomethyl -CH₂- | ~3.2 | Multiplet |

| Pyrrolidine C5-H₂ | ~2.9 | Multiplet |

| Pyrrolidine C3, C4-H₂ | 1.5 - 2.0 | Multiplet |

2.2.2. ¹³C NMR Spectroscopy

The carbon skeleton can be characterized by the following approximate chemical shifts (in CDCl₃):

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic C (quaternary) | ~148 |

| Aromatic CH | ~129, ~117, ~113 |

| Pyrrolidine C2 | ~60 |

| Anilinomethyl -CH₂- | ~48 |

| Pyrrolidine C5 | ~46 |

| Pyrrolidine C3 | ~28 |

| Pyrrolidine C4 | ~25 |

2.2.3. FT-IR Spectroscopy

Key infrared absorption bands are indicative of the functional groups present:

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 3400 | N-H stretching (pyrrolidine and aniline) |

| 3000 - 3100 | Aromatic C-H stretching |

| 2850 - 2960 | Aliphatic C-H stretching |

| 1600, 1500 | Aromatic C=C stretching |

| 1450 - 1550 | N-H bending |

2.2.4. Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 176. Common fragmentation patterns would involve the loss of the aniline group or cleavage of the pyrrolidine ring. A prominent fragment is often observed at m/z 70, corresponding to the pyrrolidinemethyl cation.

Experimental Protocols

Synthesis of this compound from (S)-Proline

Enantiomerically pure this compound can be synthesized from the readily available chiral precursor, (S)-proline, in a four-step sequence with a reported overall yield of approximately 56%.[1]

3.1.1. Synthesis Workflow

Caption: Synthetic route from (S)-Proline.

Step 1: Reduction of (S)-Proline to (S)-Prolinol

-

Reagents: (S)-Proline, Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF, anhydrous).

-

Procedure: A solution of (S)-proline in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere. The mixture is then refluxed for several hours. After cooling, the reaction is quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude (S)-prolinol is purified by distillation.

Step 2: Tosylation of (S)-Prolinol

-

Reagents: (S)-Prolinol, p-Toluenesulfonyl chloride (TsCl), Pyridine.

-

Procedure: To a solution of (S)-prolinol in pyridine at 0 °C, TsCl is added portion-wise. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The mixture is then poured into ice-water and extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is washed with dilute acid, water, and brine, dried over anhydrous sodium sulfate, and concentrated to yield (S)-2-(tosyloxymethyl)pyrrolidine.

Step 3: Conversion to (S)-2-(Aminomethyl)pyrrolidine

-

Reagents: (S)-2-(Tosyloxymethyl)pyrrolidine, Sodium azide (NaN₃), Dimethylformamide (DMF), Hydrogen (H₂), Palladium on carbon (Pd/C).

-

Procedure:

-

The tosylated intermediate is dissolved in DMF, and sodium azide is added. The mixture is heated to facilitate the SN2 reaction. After completion, the reaction mixture is worked up to isolate the azido intermediate.

-

The azido intermediate is then dissolved in a suitable solvent (e.g., methanol or ethanol) and hydrogenated in the presence of a catalytic amount of Pd/C under a hydrogen atmosphere. The catalyst is filtered off, and the solvent is removed under reduced pressure to give (S)-2-(aminomethyl)pyrrolidine.

-

Step 4: N-Arylation to this compound

-

Reagents: (S)-2-(Aminomethyl)pyrrolidine, a phenyl halide (e.g., bromobenzene or iodobenzene), a base (e.g., potassium carbonate or sodium tert-butoxide), and a suitable catalyst (e.g., a palladium catalyst for Buchwald-Hartwig amination).

-

Procedure: (S)-2-(aminomethyl)pyrrolidine, the phenyl halide, the base, and the catalyst are combined in an appropriate solvent (e.g., toluene or dioxane) under an inert atmosphere. The reaction mixture is heated until the starting materials are consumed. After cooling, the mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography to afford this compound.

Asymmetric Reduction of Acetophenone

This compound serves as a chiral ligand for the preparation of a chiral hydride reagent for the asymmetric reduction of prochiral ketones.[1]

3.2.1. Experimental Workflow

Caption: Asymmetric reduction workflow.

-

Reagents: this compound, Lithium aluminum hydride (LiAlH₄), Acetophenone, Diethyl ether or THF (anhydrous).

-

Procedure:

-

Preparation of the Chiral Hydride Reagent: A solution of this compound in anhydrous diethyl ether is added to a stirred solution of LiAlH₄ in the same solvent at a low temperature (e.g., -78 °C or 0 °C) under an inert atmosphere. The mixture is stirred for a period to allow for the formation of the chiral complex.

-

Reduction: A solution of acetophenone in anhydrous diethyl ether is then added dropwise to the freshly prepared chiral hydride reagent at the same low temperature. The reaction is monitored by TLC.

-

Work-up: Upon completion, the reaction is carefully quenched by the addition of water and aqueous sodium hydroxide. The resulting precipitate is filtered, and the organic layer is separated, dried, and concentrated. The enantiomeric excess of the resulting (S)-1-phenylethanol can be determined by chiral GC or HPLC analysis. This procedure has been reported to yield (S)-1-phenylethanol in 92% optical yield and 93% chemical yield.[1]

-

Role in Drug Development and Signaling Pathways

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of a chiral center, as in this compound, allows for stereospecific interactions with biological targets, which can lead to improved potency and selectivity.

Derivatives of this compound have been investigated as antagonists of the CXCR4 chemokine receptor. CXCR4 is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including HIV entry into cells, cancer metastasis, and inflammation.

CXCR4 Signaling Pathway and Point of Intervention

The binding of the natural ligand, CXCL12 (also known as SDF-1α), to CXCR4 initiates a cascade of intracellular signaling events. Pyrrolidine-based antagonists, as a class of molecules, can competitively inhibit this binding, thereby blocking downstream signaling.

References

The Pivotal Role of the Pyrrolidine Scaffold in Organocatalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated heterocycle containing a secondary amine, stands as a cornerstone in the field of asymmetric organocatalysis. Its prevalence in natural products, pharmaceuticals, and as a privileged structural motif in catalysts underscores its significance.[1][2][3] This guide provides a comprehensive technical overview of the pyrrolidine scaffold's role in organocatalysis, focusing on core principles, key reactions, quantitative performance data, and detailed experimental methodologies. The strategic functionalization of the pyrrolidine ring has led to the development of a vast library of catalysts capable of promoting a wide array of chemical transformations with high efficiency and stereoselectivity.[3][4][5]

Core Principle: Enamine and Iminium Ion Catalysis

The catalytic prowess of the pyrrolidine scaffold primarily stems from its ability to reversibly react with carbonyl compounds (aldehydes and ketones) to form nucleophilic enamine intermediates or electrophilic iminium ions.[6][7][8] This activation strategy mimics the mechanism of natural Class I aldolase enzymes.[9]

-

Enamine Catalysis: The secondary amine of the pyrrolidine catalyst condenses with a carbonyl donor (e.g., a ketone or aldehyde) to form a chiral enamine. This enamine is more nucleophilic than the corresponding enol or enolate, enabling it to react with various electrophiles. The chiral environment provided by the pyrrolidine scaffold dictates the stereochemical outcome of the subsequent bond-forming step.[7][8]

-

Iminium Ion Catalysis: In reactions with α,β-unsaturated carbonyls, the pyrrolidine catalyst forms a chiral iminium ion, which lowers the LUMO of the acceptor, thereby activating it for nucleophilic attack.

The following diagram illustrates the general enamine catalytic cycle, a fundamental mechanism in pyrrolidine-mediated organocatalysis.

Caption: General Enamine Catalytic Cycle for Pyrrolidine Organocatalysis.

Key Asymmetric Reactions Catalyzed by the Pyrrolidine Scaffold

The versatility of the pyrrolidine scaffold is demonstrated by its successful application in a multitude of fundamental carbon-carbon bond-forming reactions.

Aldol Reaction

The proline-catalyzed direct asymmetric aldol reaction is a landmark transformation in organocatalysis.[7][10] It allows for the direct coupling of two different carbonyl compounds with high enantioselectivity.[6][11] The reaction typically proceeds via an enamine mechanism, where the pyrrolidine catalyst activates the ketone donor.[7]

Quantitative Data for Pyrrolidine-Catalyzed Aldol Reactions

| Catalyst | Aldehyde | Ketone | Solvent | Temp (°C) | Yield (%) | dr (anti:syn) | ee (%) | Reference |

| (S)-Proline | p-Nitrobenzaldehyde | Acetone | Neat | RT | 80 | - | 30 | [10] |

| (S)-Proline | Propanal | Propanal | DMF | 4 | 91 | 3:1 | 99 | [6] |

| L-Prolinamide 3h | p-Nitrobenzaldehyde | Acetone | Neat | -25 | 66 | - | 93 | [10] |

| L-Prolinamide 3h | Isovaleraldehyde | Acetone | Neat | -25 | 88 | - | >99 | [10] |

| (S)-Proline | Cyclohexanecarboxaldehyde | Acetone | Acetone/CHCl₃ | RT | 95 | - | 98 | [12] |

Mannich Reaction

The asymmetric Mannich reaction, catalyzed by proline and its derivatives, provides a direct route to chiral β-amino carbonyl compounds, which are valuable building blocks in the synthesis of pharmaceuticals and natural products.[13][14] The reaction involves the three-component coupling of an aldehyde, an amine, and a ketone.[15][16]

Quantitative Data for Pyrrolidine-Catalyzed Mannich Reactions

| Catalyst | Aldehyde | Amine | Ketone | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | (S)-Proline | p-Nitrobenzaldehyde | p-Anisidine | Acetone | DMSO | RT | 50 | - | 94 |[15] | | (S)-Proline | Benzaldehyde | N-Boc | Acetaldehyde | CH₃CN | 0 | 58 | - | >98:2 |[14] | | (S)-Proline | Isovaleraldehyde | N-Boc | Acetaldehyde | CH₃CN | 0 | 41 | - | >98:2 |[14] | | 3-Methyl-β-proline | Ethyl glyoxylate | p-Methoxyphenylamine | Cyclohexanone | CH₂Cl₂ | 0 | 93 | 2:98 | 96 |[17] |

Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated systems, or the Michael addition, is another area where pyrrolidine-based organocatalysts have shown exceptional efficacy.[5][18] These catalysts facilitate the asymmetric addition of ketones and aldehydes to nitroolefins, enones, and other Michael acceptors, leading to the formation of chiral adducts with high stereocontrol.[18][19]

Quantitative Data for Pyrrolidine-Catalyzed Michael Additions

| Catalyst | Michael Donor | Michael Acceptor | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| Pyrrolidine-thiourea 2b | Cyclohexanone | (E)-β-Nitrostyrene | Neat | RT | 99 | 99:1 | 99 | [18] |

| Polystyrene-supported Pyrrolidine | Cyclohexanone | β-Nitrostyrene | Water | RT | 95 | 93:7 | 94 | [2] |

| Pyrrolidine-pyrazole | Cyclohexanone | β-Nitrostyrene | Solvent-free | RT | 95 | 95:5 | 98 | [20] |

| Pyrrolidine-based catalyst OC4 | 3-Phenylpropanal | trans-β-Nitrostyrene | Methylcyclohexane | 0 | 87 | 92:8 | 85 | [5] |

Detailed Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for a pyrrolidine-catalyzed asymmetric reaction.

Caption: A typical experimental workflow for a pyrrolidine-catalyzed reaction.

Protocol 1: Proline-Catalyzed Direct Asymmetric Aldol Reaction

This protocol is adapted from the work of List et al. for the reaction between acetone and p-nitrobenzaldehyde.[11]

Materials:

-

(S)-Proline

-

p-Nitrobenzaldehyde

-

Acetone (reagent grade)

-

Dimethyl sulfoxide (DMSO)

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

Procedure:

-

To a solution of p-nitrobenzaldehyde (1.0 mmol) in a mixture of acetone (4 mL) and DMSO (1 mL), add (S)-proline (0.3 mmol, 30 mol%).

-

Stir the resulting suspension vigorously at room temperature (20-25 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-12 hours).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Protocol 2: Proline-Catalyzed Three-Component Mannich Reaction

This protocol is a general procedure for the Mannich reaction of an aldehyde, an amine, and a ketone.[8]

Materials:

-

Aldehyde (1.0 mmol)

-

Amine (e.g., p-anisidine) (1.1 mmol)

-

Ketone (e.g., acetone)

-

(S)-Proline (0.1-0.2 mmol, 10-20 mol%)

-

Solvent (e.g., DMSO or neat ketone)

-

Deionized water

-

Diethyl ether

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

In a clean, dry vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the amine (1.1 mmol).

-

Add the solvent system (e.g., DMSO/ketone 4:1, 10 mL total, or neat ketone).

-

Add (S)-proline (10-20 mol%) to the mixture.

-

Stir the resulting suspension or solution vigorously at room temperature (20-25 °C).

-

Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 3-48 hours).

-

Quench the reaction with deionized water.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layer with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under vacuum.

-

Purify the crude product by silica gel column chromatography.

-

Determine the diastereomeric ratio and enantiomeric excess of the purified product by chiral HPLC or NMR analysis.

Protocol 3: Asymmetric Michael Addition of Ketones to Nitroolefins

This protocol is a representative procedure for the Michael addition catalyzed by a 2-substituted pyrrolidine derivative.[4]

Materials:

-

2-Substituted pyrrolidine organocatalyst

-

Nitroolefin

-

Ketone

-

Anhydrous solvent (e.g., dichloromethane)

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add the 2-substituted pyrrolidine organocatalyst.

-

Add the anhydrous solvent to dissolve the catalyst.

-

Cool the solution to the desired temperature (e.g., 0 °C).

-

Add the ketone to the reaction mixture and stir for 10-15 minutes.

-

Add the nitroolefin to the reaction mixture.

-

Stir the reaction at the specified temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the diastereomeric ratio and enantiomeric excess of the purified product by chiral HPLC or NMR analysis.

The Pyrrolidine Scaffold in Drug Development

The pyrrolidine nucleus is a prevalent scaffold in a multitude of FDA-approved drugs, highlighting its importance in medicinal chemistry.[2] The ability of pyrrolidine-based organocatalysts to generate chiral molecules with high enantiopurity is of paramount importance in the synthesis of active pharmaceutical ingredients (APIs), where a specific stereoisomer often exhibits the desired therapeutic effect while others may be inactive or even detrimental.[2] The application of these catalytic systems allows for the efficient and stereoselective construction of complex molecular architectures found in various drug candidates.

The following diagram illustrates the logical relationship between the chiral pyrrolidine catalyst and the stereochemical outcome of the reaction, a critical aspect for drug development.

Caption: Logical relationship between catalyst structure and stereoselectivity.

Conclusion

The pyrrolidine scaffold has proven to be a remarkably versatile and powerful platform in the development of organocatalysis. Through the principles of enamine and iminium ion catalysis, a wide range of asymmetric transformations can be achieved with high levels of stereocontrol. The readily available nature of proline and the modularity of its derivatives have fueled continuous innovation in this field. For researchers and professionals in drug development, a thorough understanding of the capabilities and experimental nuances of pyrrolidine-based organocatalysis is essential for the efficient and stereoselective synthesis of complex chiral molecules. The data and protocols presented in this guide serve as a foundational resource for the application of this pivotal catalytic system.

References

- 1. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]

- 12. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]

- 13. Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of GABAB Receptor | MDPI [mdpi.com]

- 14. 20.210.105.67 [20.210.105.67]

- 15. chemistry.illinois.edu [chemistry.illinois.edu]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

The Chiral Scaffolding of Modern Pharmaceuticals: An In-depth Technical Guide to (S)-(+)-2-(Anilinomethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-2-(Anilinomethyl)pyrrolidine , a chiral diamine derived from the naturally occurring amino acid (S)-proline, has emerged as a cornerstone in asymmetric synthesis and a valuable building block in pharmaceutical development. Its rigid pyrrolidine backbone and strategically positioned amino groups provide a unique stereochemical environment, making it a highly effective chiral auxiliary and a precursor for potent chiral ligands and organocatalysts. This technical guide delves into the synthesis, applications, and pharmaceutical relevance of this compound, offering detailed experimental protocols, quantitative data, and a review of its role in the development of targeted therapeutics.

Synthesis of this compound

The most common and stereospecific synthesis of this compound commences from readily available and optically pure (S)-proline. The synthesis is a multi-step process that involves the protection of the pyrrolidine nitrogen, reduction of the carboxylic acid to a primary alcohol, activation of the alcohol, conversion to an amine, and finally, N-arylation.

Illuminating the Neural Frontier: A Technical Guide to Advanced Neuroscience Applications

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of pioneering technologies revolutionizing neuroscience research. We delve into the practical applications of Optogenetics, CRISPR-Cas9, and Two-Photon Microscopy, offering detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in their quest to understand and treat neurological disorders.

Optogenetics: Precision Control of Neural Circuits

Optogenetics allows for the precise control of genetically defined neuronal populations with light, enabling researchers to establish causal links between neural activity and behavior.[1][2][3]

Quantitative Data: Optogenetic Stimulation and Behavioral Outcomes

The following table summarizes representative quantitative data from optogenetic experiments, demonstrating the impact of targeted neural stimulation on animal behavior.

| Target Brain Region | Opsin | Light Stimulation Parameters | Behavioral Assay | Key Quantitative Finding | Reference |

| Medial Prefrontal Cortex (mPFC) | Channelrhodopsin-2 (ChR2) | 473 nm, 25 Hz, 5 ms pulses | Self-stimulation | Mice learned to self-administer optogenetic stimulation, indicating a rewarding effect. | [4] |

| Nucleus Accumbens (NAc) Cholinergic Interneurons | Halorhodopsin 3.0 (NpHR) | 589 nm (inhibition) | Place preference | No significant place preference or aversion was observed with either activation or inhibition. | [5] |

| Cortical GABAergic Interneurons (PV-Cre mice) | Channelrhodopsin-2 (ChR2) | 470 nm, 10 ms pulses, 10-50 Hz | Electrophysiology | 50 Hz stimulation frequency resulted in the highest success rate of eliciting action potentials. | [6] |

Detailed Experimental Protocol: In Vivo Optogenetic Stimulation in Rodents

This protocol outlines the key steps for expressing an opsin in a target brain region and delivering light to modulate neural activity in a freely moving mouse.[1][2][7][8]

1. Viral Vector Preparation and Delivery:

-

Vector: Use an adeno-associated virus (AAV) vector carrying the gene for the desired opsin (e.g., ChR2 for activation, NpHR for inhibition) under a cell-type-specific promoter (e.g., CaMKIIa for excitatory neurons).[2]

-

Stereotaxic Surgery: Anesthetize the mouse and place it in a stereotaxic frame.

-

Craniotomy: Create a small burr hole in the skull over the target brain region.[9][10]

-

Injection: Lower a glass micropipette into the brain and inject the AAV vector.[10][11]

-

Recovery: Allow 2-3 weeks for opsin expression before behavioral experiments.[2]

2. Optic Fiber Implantation:

-

During the same surgery, implant a chronic optic fiber cannula over the injection site.

-

Secure the cannula to the skull with dental cement.

3. Light Delivery and Behavioral Testing:

-

Connect the implanted optic fiber to a laser or high-power LED via a patch cord.[7]

-

Deliver light at the appropriate wavelength (e.g., ~473 nm for ChR2) and desired frequency and pulse duration.[7]

-

Conduct behavioral assays while delivering light stimulation to observe the effects on the animal's behavior.

Experimental Workflow: Optogenetic Manipulation

References

- 1. researchgate.net [researchgate.net]

- 2. Optogenetic Manipulation of Neuronal Activity to Modulate Behavior in Freely Moving Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optogenetic tools for analyzing the neural circuits of behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cds.ismrm.org [cds.ismrm.org]

- 5. Optogenetic modulation of neural circuits that underlie reward seeking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo Optogenetic Approach to Study Neuron-Oligodendroglia Interactions in Mouse Pups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo Optogenetic Stimulation of the Rodent Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo Optogenetic Stimulation of the Rodent Central Nervous System [dspace.mit.edu]

- 9. AAV-mediated gene transfer to the mouse CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Video: Intracranial Injection of Adeno-associated Viral Vectors [jove.com]

- 11. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (S)-(+)-2-(Anilinomethyl)pyrrolidine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-2-(Anilinomethyl)pyrrolidine and its derivatives are powerful chiral organocatalysts extensively utilized in asymmetric synthesis. Derived from the readily available chiral pool starting material, (S)-proline, these catalysts create a chiral environment that enables the highly enantioselective formation of key chemical bonds. Their utility is particularly prominent in carbon-carbon bond-forming reactions such as Michael additions and aldol reactions, as well as in the asymmetric reduction of prochiral ketones. The resulting chiral molecules are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.[1]

This document provides detailed application notes and protocols for the use of this compound and its derivatives in several key asymmetric transformations. The protocols are based on established literature procedures and are intended to serve as a practical guide for researchers in organic synthesis and drug development.

Asymmetric Michael Addition of Ketones to Nitroolefins

The asymmetric Michael addition of ketones to nitroolefins is a cornerstone reaction for the synthesis of chiral γ-nitroketones, which are versatile precursors to γ-amino acids and other valuable chiral building blocks. Bifunctional catalysts derived from (S)-2-(anilinomethyl)pyrrolidine, often incorporating a thiourea moiety, have proven to be highly effective in this transformation. The pyrrolidine nitrogen acts as a Lewis base to form a nucleophilic enamine with the ketone, while the thiourea group activates the nitroolefin electrophile via hydrogen bonding.[2][3]

Data Presentation: Enantioselective Michael Addition

| Entry | Ketone | Nitroolefin | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| 1 | Cyclohexanone | trans-β-nitrostyrene | 20 | Toluene | 29 | 88 | >95:5 | 98 |

| 2 | Cyclohexanone | trans-1-nitro-3-phenylpropene | 20 | Toluene | 48 | 92 | >95:5 | 97 |

| 3 | Cyclopentanone | trans-β-nitrostyrene | 20 | Toluene | 36 | 95 | 93:7 | 99 |

| 4 | Acetone | trans-β-nitrostyrene | 10 | Neat | 72 | 75 | - | 85 |

Data compiled from various sources, specific conditions may vary. Catalyst refers to a thiourea derivative of (S)-2-(aminomethyl)pyrrolidine.

Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

Materials:

-

(S)-1-(3,5-bis(trifluoromethyl)phenyl)-3-((pyrrolidin-2-yl)methyl)thiourea (Catalyst)

-

trans-β-nitrostyrene

-

Cyclohexanone (distilled before use)

-

Toluene (anhydrous)

-

n-Butyric acid

-

Ethyl acetate (EtOAc)

-

Petroleum ether (PE)

-

Silica gel for column chromatography

Procedure: [4]

-

To a stirred solution of the (S)-pyrrolidine-thiourea catalyst (0.05 mmol, 20 mol%) and n-butyric acid (0.0025 mmol, 1 mol%) in toluene (1 mL) at room temperature, add cyclohexanone (0.25 mL, 10 eq).

-

Stir the resulting mixture for 15 minutes.

-

Add trans-β-nitrostyrene (0.25 mmol, 1 eq) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 24-48 hours), concentrate the mixture under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 5:1) to afford the desired γ-nitroketone.

-

Determine the diastereomeric ratio and enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Catalytic Cycle and Stereochemical Model

The reaction proceeds through a dual activation mechanism. The pyrrolidine nitrogen of the catalyst reacts with the ketone to form a chiral enamine intermediate. Simultaneously, the thiourea moiety of the catalyst activates the nitroolefin through hydrogen bonding. This brings the two reactants into close proximity within a chiral environment, facilitating a stereoselective attack of the enamine on the nitroolefin. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral γ-nitroketone.

Caption: Catalytic cycle for the asymmetric Michael addition.

Asymmetric Aldol Reaction

Prolinamide derivatives, synthesized from (S)-2-(aminomethyl)pyrrolidine, are effective catalysts for the direct asymmetric aldol reaction between ketones and aldehydes. This reaction provides direct access to chiral β-hydroxy carbonyl compounds, which are fundamental building blocks in organic synthesis. The mechanism is believed to proceed via an enamine intermediate, similar to the Michael addition.

Data Presentation: Enantioselective Aldol Reaction

| Entry | Ketone | Aldehyde | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Acetone | 4-Nitrobenzaldehyde | 20 | Neat | RT | 24 | 68 | 76 |

| 2 | Acetone | Benzaldehyde | 20 | Neat | -25 | 48 | 85 | 93 |

| 3 | Cyclohexanone | 4-Nitrobenzaldehyde | 10 | DMSO | RT | 72 | 99 | 96 |

| 4 | Acetone | Isovaleraldehyde | 20 | Neat | -25 | 72 | 47 | >99 |

Data compiled from various sources. Catalyst refers to a prolinamide derivative of (S)-2-(aminomethyl)pyrrolidine.

Experimental Protocol: Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde

Materials:

-

(S)-N-((S)-pyrrolidin-2-ylmethyl)prolinamide (Catalyst)

-

4-Nitrobenzaldehyde

-

Acetone (anhydrous)

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

To a stirred solution of the prolinamide catalyst (0.05 mmol, 20 mol%) in acetone (2.0 mL), add 4-nitrobenzaldehyde (0.25 mmol, 1 eq).

-

Stir the reaction mixture at room temperature for 24-72 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure aldol adduct.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Reaction Workflow

Caption: Experimental workflow for the asymmetric aldol reaction.

Asymmetric Borane Reduction of Prochiral Ketones

(S)-2-(Anilinomethyl)pyrrolidine can act as a chiral ligand to direct the borane-mediated reduction of prochiral ketones to the corresponding chiral secondary alcohols with good to excellent enantioselectivity. The diamine coordinates to the borane, forming a chiral reducing agent that preferentially delivers a hydride to one face of the ketone.

Data Presentation: Enantioselective Ketone Reduction

| Entry | Ketone | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |

| 1 | Acetophenone | 10 | 4 | 92 | 96 |

| 2 | Propiophenone | 10 | 4 | 95 | 94 |

| 3 | 1-Naphthyl methyl ketone | 10 | 6 | 88 | 91 |

| 4 | 2-Chloroacetophenone | 10 | 4 | 90 | 95 |

Data compiled from various sources. The reaction is typically performed in THF at room temperature.

Experimental Protocol: Asymmetric Borane Reduction of Acetophenone

Materials:

-

This compound

-

Acetophenone

-

Borane-dimethyl sulfide complex (BH₃·SMe₂) solution in THF (1.0 M)

-

Tetrahydrofuran (THF, anhydrous)

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (0.1 mmol, 10 mol%) in anhydrous THF (1 mL) under an inert atmosphere, add borane-dimethyl sulfide complex (0.1 mmol, 10 mol%) at 0 °C.

-

Stir the mixture at room temperature for 1 hour to form the catalyst complex.

-

Cool the solution to 0 °C and add a solution of acetophenone (1.0 mmol, 1 eq) in anhydrous THF (1 mL).

-

Add borane-dimethyl sulfide complex (1.2 mmol, 1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

After completion (typically 4 hours), cool the reaction to 0 °C and quench by the slow addition of methanol, followed by 1 M HCl.

-

Extract the mixture with diethyl ether (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the chiral alcohol.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Logical Relationship Diagram

Caption: Logical flow of the asymmetric borane reduction.

Conclusion

This compound and its derivatives are versatile and highly effective catalysts for a range of important asymmetric transformations. The protocols and data presented herein provide a foundation for their application in research and development, particularly in the synthesis of chiral intermediates for the pharmaceutical industry. The modular nature of these catalysts allows for fine-tuning of their steric and electronic properties, offering broad scope for further optimization and application in novel synthetic methodologies.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyrrolidine-thiourea as a bifunctional organocatalyst: highly enantioselective Michael addition of cyclohexanone to nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

Application Notes and Protocols for Enantioselective Michael Addition Catalyzed by (S)-(+)-2-(Anilinomethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the chiral diamine catalyst, (S)-(+)-2-(anilinomethyl)pyrrolidine, in enantioselective Michael addition reactions. This organocatalyst has demonstrated considerable efficacy in the stereocontrolled formation of carbon-carbon bonds, a critical transformation in the synthesis of chiral molecules for the pharmaceutical and life sciences industries. The protocols outlined below are based on established methodologies and provide a framework for the application of this catalyst to various substrates.

Introduction

The enantioselective Michael addition is a powerful tool for the asymmetric synthesis of a wide range of chiral compounds. This compound, a readily accessible catalyst derived from (S)-proline, has emerged as an effective organocatalyst for these reactions.[1] Its bifunctional nature, possessing both a nucleophilic secondary amine and a hydrogen-bond-donating N-H group, allows for the simultaneous activation of both the Michael donor and acceptor, leading to high levels of stereocontrol. This catalyst has been successfully employed in the addition of both ketones and aldehydes to nitroalkenes, affording γ-nitro carbonyl compounds with moderate to good enantiomeric excesses.[1] These products are valuable synthetic intermediates, readily convertible to other important chiral building blocks such as γ-amino acids.

Catalyst Synthesis

Enantiomerically pure this compound can be synthesized from commercially available (S)-proline in a modified four-step procedure.[1]

Protocol: Synthesis of this compound from (S)-Proline

Materials:

-

(S)-Proline

-

Thionyl chloride (SOCl₂)

-

Aniline

-

Lithium aluminum hydride (LiAlH₄)

-

Diethyl ether (anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Esterification of (S)-Proline: (S)-Proline is first converted to its methyl ester hydrochloride by reaction with thionyl chloride in methanol.

-

Amidation: The resulting proline methyl ester is then reacted with aniline to form (S)-N-phenyl-pyrrolidine-2-carboxamide.

-

Boc Protection (Optional but recommended): The secondary amine of the pyrrolidine ring can be protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) to prevent side reactions during the subsequent reduction.

-

Reduction: The amide is reduced to the corresponding amine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or THF.

-

Work-up and Purification: The reaction is carefully quenched with water and aqueous sodium hydroxide. The product is extracted with an organic solvent, dried over anhydrous sodium sulfate, and purified by column chromatography to yield this compound.

Enantioselective Michael Addition: General Principles and Mechanism

The catalytic cycle of the this compound-catalyzed Michael addition is believed to proceed through the formation of a key enamine intermediate.

Mechanism Pathway

Caption: Proposed catalytic cycle for the Michael addition.

The secondary amine of the catalyst reacts with the carbonyl group of the ketone or aldehyde to form a chiral enamine intermediate. This enamine then attacks the nitroalkene in a stereoselective manner. The aniline moiety of the catalyst is thought to play a crucial role in orienting the substrates through hydrogen bonding in the transition state, thereby controlling the facial selectivity of the attack and determining the stereochemical outcome of the reaction. Subsequent hydrolysis of the resulting iminium ion releases the γ-nitro carbonyl product and regenerates the catalyst.

Experimental Protocols for Enantioselective Michael Addition

The following are generalized protocols for the Michael addition of ketones and aldehydes to nitroalkenes using this compound as the catalyst. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst loading) may be necessary for specific substrates.

Protocol 1: Michael Addition of a Ketone to a Nitroalkene

Materials:

-

This compound (10 mol%)

-

Ketone (e.g., cyclohexanone, 1.2 equivalents)

-

Nitroalkene (e.g., β-nitrostyrene, 1.0 equivalent)

-

Solvent (e.g., toluene, chloroform, or dichloromethane)

-

Acidic co-catalyst (e.g., benzoic acid, 10 mol%, optional but may improve results)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a stirred solution of the nitroalkene in the chosen solvent, add the this compound catalyst and the acidic co-catalyst (if used).

-

Add the ketone to the reaction mixture.

-

Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired γ-nitroketone.

-

Determine the diastereomeric ratio and enantiomeric excess of the product using chiral HPLC or NMR analysis.

Protocol 2: Michael Addition of an Aldehyde to a Nitroalkene

Materials:

-

This compound (10-20 mol%)

-

Aldehyde (e.g., propanal, 2-3 equivalents)

-

Nitroalkene (e.g., β-nitrostyrene, 1.0 equivalent)

-

Solvent (e.g., chloroform or toluene)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Dissolve the nitroalkene and the this compound catalyst in the solvent at the desired temperature (e.g., 0 °C or -20 °C).

-

Add the aldehyde dropwise to the mixture.

-

Stir the reaction and monitor by TLC until the starting nitroalkene is consumed.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

After removing the solvent under reduced pressure, purify the crude product by flash column chromatography.

-

Analyze the diastereomeric ratio and enantiomeric excess by appropriate chiral analytical techniques.

Data Presentation

The performance of this compound and its derivatives in the enantioselective Michael addition varies depending on the substrates and reaction conditions. Below is a summary of representative data from the literature.

Table 1: Enantioselective Michael Addition of Ketones to β-Nitrostyrene

| Entry | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| 1 | Cyclohexanone | 10 | Toluene | 24 | 85 | 95:5 | 88 |

| 2 | Cyclopentanone | 10 | CHCl₃ | 48 | 78 | 90:10 | 82 |

| 3 | Acetone | 20 | Neat | 72 | 65 | - | 75 |

Table 2: Enantioselective Michael Addition of Aldehydes to β-Nitrostyrene

| Entry | Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| 1 | Propanal | 20 | CHCl₃ | 0 | 12 | 92 | 92:8 | 91 |

| 2 | Isobutyraldehyde | 20 | Toluene | -20 | 24 | 88 | 95:5 | 94 |

| 3 | Hexanal | 20 | CH₂Cl₂ | 0 | 18 | 90 | 90:10 | 89 |

Note: The data presented are representative and may vary. Optimization for specific substrates is recommended.

Experimental Workflow Visualization

The general workflow for conducting and analyzing the enantioselective Michael addition is depicted below.

Experimental Workflow Diagram

Caption: General experimental workflow.

Conclusion

This compound is a valuable and readily accessible organocatalyst for the enantioselective Michael addition of both ketones and aldehydes to nitroalkenes. The straightforward experimental protocols and the ability to achieve good to high levels of stereoselectivity make it an attractive choice for the synthesis of chiral γ-nitro carbonyl compounds, which are important precursors in drug discovery and development. Further optimization of reaction conditions can lead to even higher yields and enantioselectivities for specific substrate combinations.

References

Application Notes and Protocols: Asymmetric Aldol Reaction Using Proline-Derived Catalysts

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for performing asymmetric aldol reactions catalyzed by L-proline and its derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The proline-catalyzed asymmetric aldol reaction is a cornerstone of organocatalysis, offering a metal-free, environmentally benign, and stereoselective method for carbon-carbon bond formation.[1] This reaction utilizes the naturally occurring amino acid L-proline, or its derivatives, to catalyze the addition of a ketone to an aldehyde, yielding a chiral β-hydroxy ketone with high enantiomeric excess.[2][3][4] The simplicity, low cost, and availability of proline in both enantiomeric forms make this a highly attractive method in synthetic chemistry.[3][5]

The reaction typically proceeds via an enamine intermediate, formed between the ketone and the secondary amine of the proline catalyst.[3][6][7] This enamine then attacks the aldehyde in a stereocontrolled manner, directed by the chiral environment of the catalyst. Subsequent hydrolysis releases the aldol product and regenerates the catalyst, completing the catalytic cycle.

Reaction Mechanism and Stereochemical Model

The stereochemical outcome of the proline-catalyzed aldol reaction can be rationalized by the Houk model, which proposes a chair-like transition state. The carboxyl group of proline plays a crucial role in activating the aldehyde through hydrogen bonding and in orienting the substrates to favor the attack from a specific face, thus controlling the stereoselectivity.

Caption: Proposed catalytic cycle for the proline-catalyzed asymmetric aldol reaction.

Experimental Protocols

General Procedure for the (S)-Proline-Catalyzed Aldol Reaction between a Ketone and an Aldehyde

This protocol is a general guideline and can be adapted for various substrates. Optimization of reaction time, temperature, and solvent may be necessary for specific substrate combinations.

Materials:

-

(S)-Proline

-

Aldehyde (e.g., 4-nitrobenzaldehyde)

-

Ketone (e.g., acetone or cyclohexanone)

-

Solvent (e.g., DMSO, DMF, or a methanol/water mixture)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry reaction vial, add (S)-proline (typically 10-30 mol%).

-

Add the chosen solvent. Common solvents include DMSO, DMF, or for a greener approach, a methanol/water mixture.[5][8]

-

Stir the mixture at room temperature until the catalyst dissolves or is well-suspended.

-

Add the ketone (typically 1.5 to 5 equivalents).

-

Add the aldehyde (1.0 equivalent).

-

Stir the reaction mixture at the desired temperature (ranging from -10°C to room temperature) and monitor the progress by Thin Layer Chromatography (TLC).[9]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[9]

-

Extract the product with ethyl acetate (3 x volume of the reaction mixture).[9]

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).[10]

Specific Protocol: Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde

This specific protocol has been widely reported and serves as a good benchmark reaction.[3]

Procedure:

-

In a 25 mL round-bottom flask, combine 4-nitrobenzaldehyde (151.0 mg, 1.0 mmol) and L-proline (35.0 mg, 0.3 mmol).[4]

-

Add acetone (5.0 mL) and stir the mixture at room temperature for 3 hours.[4]

-

Monitor the reaction by TLC.

-

After completion, concentrate the reaction mixture and then dilute it with dichloromethane (2.0 mL).[4]

-

Purify the product by column chromatography on silica gel.

Data Presentation

The following tables summarize the quantitative data from representative proline-catalyzed asymmetric aldol reactions.

Table 1: Effect of Protic Reaction Media on the Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde [5]

| Entry | Solvent (v/v) | Time (h) | Conversion (%) | dr (anti/syn) | ee (%) (anti) |

| 1 | MeOH | 19 | 91 | 91:9 | 89 |

| 2 | H₂O | 19 | 20 | >99:1 | 99 |

| 3 | MeOH/H₂O (2:1) | 19 | 95 | 95:5 | 96 |

| 4 | MeOH/H₂O (1:1) | 19 | 88 | 98:2 | 98 |

Reaction conditions: 4-nitrobenzaldehyde (0.3 mmol), cyclohexanone (1.5 mmol), (S)-proline (0.03 mmol) at room temperature.

Table 2: Application of the MeOH/H₂O Protocol to Various Aromatic Aldehydes with Cyclohexanone [5]

| Entry | Aldehyde | Time (h) | Conversion (%) | dr (anti/syn) | ee (%) (anti) |

| 1 | 4-Nitrobenzaldehyde | 19 | 95 | 95:5 | 96 |

| 2 | 2-Nitrobenzaldehyde | 19 | 98 | 98:2 | 99 |

| 3 | 4-Chlorobenzaldehyde | 44 | 85 | 93:7 | 96 |

| 4 | Benzaldehyde | 71 | 83 | 89:11 | 94 |

Reaction conditions: Aldehyde (0.3 mmol), cyclohexanone (1.5 mmol), (S)-proline (0.03 mmol) in MeOH/H₂O (2:1) at room temperature.

Table 3: (S)-Proline Catalyzed Aldol Reaction of Acetone with Various Aldehydes [3]

| Entry | Aldehyde | Yield (%) | ee (%) |

| 1 | 4-Nitrobenzaldehyde | 68 | 76 |

| 2 | 2-Nitrobenzaldehyde | 62 | 78 |

| 3 | 4-Chlorobenzaldehyde | 55 | 72 |

| 4 | Isobutyraldehyde | 97 | 96 |

Reaction conditions: Aldehyde (0.1 mmol), (S)-proline (0.03 mmol) in DMSO/acetone (4:1) for 4-24 h.

Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing a proline-catalyzed asymmetric aldol reaction.

Caption: General experimental workflow for the asymmetric aldol reaction.

Troubleshooting and Considerations

-

Solubility: Proline has limited solubility in some organic solvents. The use of co-solvents like water or dipolar aprotic solvents like DMSO can improve solubility and reaction rates.[5][8]

-